molecular formula C12H10ClF2N3O2 B11501458 N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide

Cat. No.: B11501458
M. Wt: 301.67 g/mol
InChI Key: VWJXZDQFWNIRPV-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including a chloro(difluoro)methoxy group attached to a phenyl ring and an imidazole moiety linked via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide typically involves multiple steps:

  • Formation of the Chloro(difluoro)methoxy Phenyl Intermediate

      Starting Material: 4-hydroxyphenyl compound.

      Reagents: Chlorodifluoromethane, base (e.g., potassium carbonate), and a suitable solvent (e.g., dimethylformamide).

      Conditions: The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the chloro(difluoro)methoxy group.

  • Synthesis of the Imidazole Derivative

      Starting Material: Imidazole.

      Reagents: Acetic anhydride, base (e.g., sodium hydroxide), and a suitable solvent (e.g., ethanol).

      Conditions: The reaction is performed at elevated temperatures to ensure the formation of the imidazole-acetamide intermediate.

  • Coupling Reaction

      Starting Materials: Chloro(difluoro)methoxy phenyl intermediate and imidazole-acetamide intermediate.

      Reagents: Coupling agents (e.g., EDCI, HOBt), base (e.g., triethylamine), and a suitable solvent (e.g., dichloromethane).

      Conditions: The reaction is carried out at room temperature under inert atmosphere to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogenating agents (e.g., N-chlorosuccinimide), nucleophiles (e.g., amines, thiols).

      Conditions: Typically carried out in polar aprotic solvents (e.g., acetonitrile) at moderate temperatures.

      Products: Substituted derivatives with various functional groups replacing the chloro(difluoro)methoxy group.

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

      Conditions: Conducted in solvents like dichloromethane or acetonitrile at low temperatures.

      Products: Oxidized forms of the compound, potentially altering the imidazole ring or the phenyl group.

  • Reduction Reactions

      Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

      Conditions: Performed in solvents like tetrahydrofuran or ethanol at low to moderate temperatures.

      Products: Reduced derivatives, possibly affecting the acetamide or imidazole moieties.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide has diverse applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Used in studies involving enzyme inhibition and protein binding.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
    • Studied for its role in modulating biological pathways.
  • Industry

    • Utilized in the development of advanced materials with specific properties.
    • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of enzymes. The chloro(difluoro)methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide can be compared with other imidazole-containing compounds:

  • N-{4-(trifluoromethoxy)phenyl}-2-(1H-imidazol-1-yl)acetamide

    • Similar structure but with a trifluoromethoxy group instead of chloro(difluoro)methoxy.
    • Differences in reactivity and biological activity due to the variation in substituents.
  • N-{4-(methoxy)phenyl}-2-(1H-imidazol-1-yl)acetamide

    • Contains a methoxy group, leading to different electronic and steric effects.
    • Potentially different pharmacokinetic and pharmacodynamic properties.
  • N-{4-(chloromethoxy)phenyl}-2-(1H-imidazol-1-yl)acetamide

    • Features a chloromethoxy group, which may alter its chemical reactivity and biological interactions.
    • Comparison of the effects of different halogen substituents on the compound’s properties.

Properties

Molecular Formula

C12H10ClF2N3O2

Molecular Weight

301.67 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-imidazol-1-ylacetamide

InChI

InChI=1S/C12H10ClF2N3O2/c13-12(14,15)20-10-3-1-9(2-4-10)17-11(19)7-18-6-5-16-8-18/h1-6,8H,7H2,(H,17,19)

InChI Key

VWJXZDQFWNIRPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=CN=C2)OC(F)(F)Cl

Origin of Product

United States

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